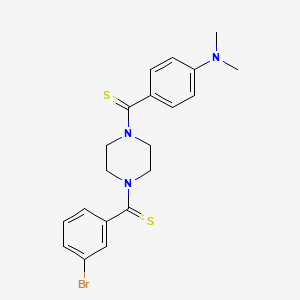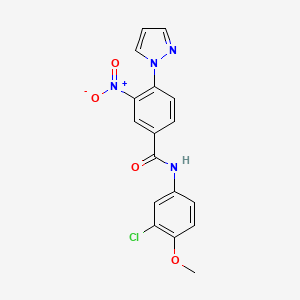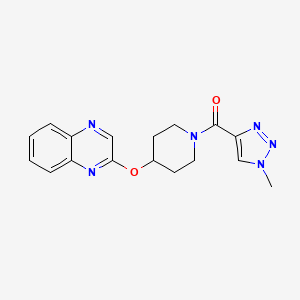
2-Chloro-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Emerging Pollutants and Environmental Impact
Research has highlighted the environmental presence and effects of per- and polyfluoroalkyl substances (PFASs), which are related to 2-Chloro-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone through their fluorinated structures and potential uses in industrial applications. PFASs are emerging as persistent organic pollutants due to their widespread use and resistance to environmental degradation, leading to concerns over their bioaccumulation and toxicological effects. Studies have focused on identifying these compounds in various environmental matrices, understanding their fate, and evaluating their toxicity to both humans and wildlife (Wang et al., 2019), (Munoz et al., 2019).
Analytical Methods and Environmental Monitoring
Significant efforts have been made to develop analytical methods for the detection and quantification of PFASs and their alternatives, including 2-Chloro-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone, in environmental and biological samples. These studies aim to bridge knowledge gaps regarding the environmental fate and effects of these substances and facilitate their monitoring in impacted areas (Liu & Avendaño, 2013).
Treatment and Removal Technologies
Research into the removal of PFASs from water and soil has explored various treatment technologies, including adsorption, advanced oxidation processes, and membrane filtration. These studies address the challenges posed by the physicochemical properties of PFASs, such as their high solubility and stability, which make conventional treatment methods less effective. The goal is to develop efficient and cost-effective strategies for mitigating the environmental and health risks associated with these compounds (Kucharzyk et al., 2017).
Regulatory Perspectives and Risk Management
There is ongoing dialogue in the scientific community and among regulatory agencies regarding the management of PFASs and related compounds. Reviews of existing regulations, risk assessments, and management strategies highlight the need for a comprehensive approach to address the environmental persistence, bioaccumulation potential, and toxicological profiles of these substances. The objective is to inform policy development and implement effective measures to protect human health and the environment (Zushi et al., 2012).
Mécanisme D'action
The mechanism of action of this compound is not provided in the available resources. The biological activities of similar compounds, trifluoromethylpyridines, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-4,6-dimethyl-3-[3-(trifluoromethyl)phenyl]sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO2S/c1-8-6-9(2)19-13(15)12(8)22(20,21)11-5-3-4-10(7-11)14(16,17)18/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNSDEYCZYKWSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2831569.png)
![4-((2,5-dimethylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2831574.png)
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide](/img/structure/B2831575.png)






![3-[(3,4-Dichlorophenyl)methyl]-8-(2,5-dimethylphenyl)-1-methyl-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/structure/B2831587.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(dimethylamino)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2831589.png)
![2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrazine](/img/structure/B2831590.png)
![3,5-dimethyl-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2831591.png)
